2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5ClFNO4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-Fluoro-2-nitrophenylacetic acid involves the addition of 23.2g of 3-fluorophenylacetic acid and 100ml of conc. sulfuric acid, followed by the dropwise addition of 6.5ml of conc. nitric acid while maintaining the temperature below 40°C .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid consists of a benzene ring with a carbon bearing a nitro group . The molecular weight of this compound is 233.58 .Scientific Research Applications
Herbicide Synthesis
The compound can be used in the synthesis of the herbicide saflufenacil . Saflufenacil is a pre-plant and pre-emergence herbicide applied alone or in combination with glyphosate to a wide range of food crops .
Pharmaceutical Intermediate
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
Ceritinib Intermediate
It is also used as an intermediate in the synthesis of Ceritinib , a drug used for the treatment of non-small cell lung cancer.
Synthesis of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound can potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Some indole derivatives have shown antiviral activity against influenza A and Coxsackie B4 virus . The compound can potentially be used in the synthesis of these antiviral agents.
Anti-inflammatory and Analgesic Activities
Certain indole derivatives have shown anti-inflammatory and analgesic activities . The compound can potentially be used in the synthesis of these therapeutic agents.
Safety and Hazards
Safety information for similar compounds, such as 2-(4-Fluoro-2-nitrophenyl)acetic acid, indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Many aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For example, some compounds work by electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPRQBMNKAZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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